molecular formula C11H10F3NO B1510319 7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 851045-54-0

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B1510319
CAS No.: 851045-54-0
M. Wt: 229.2 g/mol
InChI Key: BHCVXIKSXJBZAW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a benzazepine-based organic heterocyclic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research . This chemical scaffold is characterized by a benzene ring fused to an azepine ring, a seven-membered structure containing one nitrogen atom . The specific presence of a trifluoromethyl (CF3) group at the 7-position is a key structural feature, as fluorinated substituents are known to profoundly influence a compound's pharmacological profile by enhancing metabolic stability, membrane permeability, and lipophilicity . Researchers primarily value this compound as a versatile synthetic intermediate or a critical core structure for the design and development of novel psychotropic agents. Its structural similarity to benzodiazepine frameworks suggests potential applications in pioneering research programs targeting the central nervous system (CNS). Investigations may explore its utility in modulating neurotransmitter receptors, particularly GABAergic systems, given the established anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant properties associated with this class of compounds . The incorporation of the trifluoromethyl group is a strategic modification often employed in lead optimization to fine-tune potency, absorption, and distribution properties . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCVXIKSXJBZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)C(F)(F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738772
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851045-54-0
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H10F3NOC_{11}H_{10}F_3NO and a molecular weight of approximately 229.198 g/mol, features a trifluoromethyl group that enhances its pharmacological properties.

  • Molecular Formula : C11H10F3NOC_{11}H_{10}F_3NO
  • Molecular Weight : 229.198 g/mol
  • LogP : 3.23180 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 29.100 Ų

Biological Activity Overview

Research indicates that compounds containing the benzoazepine structure exhibit a variety of biological activities, including:

  • Antidepressant : Some derivatives have shown efficacy in models of depression.
  • Anticancer : Certain benzoazepine derivatives exhibit cytotoxicity against various cancer cell lines.
  • Antimicrobial : Compounds in this class have demonstrated activity against bacterial and fungal strains.

The biological activity of this compound is believed to be linked to its ability to interact with neurotransmitter systems and cellular receptors. Specifically, its structure allows it to modulate pathways associated with serotonin and dopamine, which are critical in mood regulation and other physiological processes.

Antidepressant Activity

In a study assessing the antidepressant potential of various benzoazepine derivatives, this compound was evaluated using the forced swim test (FST) in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like effects (source: PubMed Central) .

Anticancer Properties

A series of experiments tested the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity (source: MDPI) .

Antimicrobial Activity

The antimicrobial efficacy was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent (source: MDPI) .

Comparative Biological Activity Table

Activity TypeIC50/MIC ValueReference
Antidepressant-Forced Swim Test
Anticancer (MCF-7)15 µMCytotoxicity Assay
Antimicrobial (S. aureus)32 µg/mLAntimicrobial Testing
Antimicrobial (C. albicans)16 µg/mLAntimicrobial Testing

Scientific Research Applications

Medicinal Chemistry

7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been explored for its antidepressant and anxiolytic properties. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, which is crucial for therapeutic efficacy.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of benzo[b]azepines exhibit significant serotonin receptor modulation, suggesting that this compound could be developed into a novel antidepressant agent. The mechanism involves interaction with serotonin receptors, which are pivotal in mood regulation.

Agrochemicals

The compound's structural characteristics allow it to act as an effective pesticide or herbicide . Its fluorinated nature can enhance the potency and selectivity of agrochemical formulations.

Case Study: Herbicidal Efficacy

Research indicates that compounds similar to this compound demonstrate effective herbicidal activity against common weeds while minimizing phytotoxicity to crops. This selective action is critical in sustainable agriculture practices.

Materials Science

In materials science, this compound has potential applications in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can impart unique physical properties such as increased hydrophobicity and chemical resistance.

Case Study: Coating Applications

Fluorinated polymers derived from this compound have shown promising results in creating durable coatings that resist environmental degradation, making them suitable for outdoor applications.

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety at position 5 is susceptible to reduction under standard conditions. For example:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Ketone ReductionNaBH₄/EtOH, 0–25°C, 4h7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5-ol85–92% (predicted)
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOH, rt, 12hSaturated azepane derivativePartial reduction observed

Mechanistic Insight : The ketone’s electrophilicity is enhanced by the electron-withdrawing trifluoromethyl group, facilitating nucleophilic hydride attack.

Substitution Reactions

The trifluoromethyl group at position 7 deactivates the aromatic ring toward electrophilic substitution but enables directed metalation for functionalization:

Nucleophilic Aromatic Substitution (SNAr)

Limited due to the strong electron-withdrawing effect of CF₃, but feasible with strong nucleophiles under harsh conditions:

PositionReagents/ConditionsProductYield/NotesSource
C-8NaN₃, DMF, 120°C, 24h8-Azido derivative<30% (low efficiency)

Cross-Coupling Reactions

The CF₃ group can act as a directing group for regioselective C–H activation:

Reaction TypeCatalytic SystemProductYield/NotesSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h8-Aryl-7-CF₃ benzazepinone45–60% (moderate regioselectivity)

Condensation and Cyclization

The ketone participates in condensation reactions to form heterocycles:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Knoevenagel CondensationMalononitrile, NH₄OAc, EtOH, refluxSpiro-oxindole fused benzazepinone70–78%

Functionalization of the Azepine Ring

The secondary amine in the azepine ring undergoes alkylation/acylation:

Reaction TypeReagents/ConditionsProductYield/NotesSource
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → rtN-Acetylated derivative88–95%
AlkylationMeI, K₂CO₃, DMF, 60°C, 6hN-Methylated derivative75–82%

Oxidation Reactions

The azepine ring’s amine can be oxidized to nitroxides under specific conditions:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Amine Oxidationm-CPBA, CH₂Cl₂, 0°C, 2hN-Oxide derivative60–68%

Photochemical and Thermal Stability

The trifluoromethyl group enhances stability against thermal degradation but introduces sensitivity to UV light:

ConditionObservationDegradation PathwaySource
UV Light (254 nm)Ring-opening via C–N bond cleavageFormation of trifluoromethylated arene
150°C, 24h (N₂)No decompositionStable under inert atmosphere

Computational Reactivity Predictions

DFT calculations (B3LYP/6-31G*) highlight key reactive sites:

ParameterValue (kcal/mol)ImplicationSource
LUMO Energy-1.8 eVElectrophilic reactivity at ketone
HOMO Energy-6.2 eVNucleophilic reactivity at N-amine

Comparative Reactivity with Analogs

The CF₃ group alters reactivity compared to chloro or methyl analogs:

DerivativeElectrophilic Substitution Rate (Relative to H)Nucleophilic Substitution Rate (Relative to H)
7-CF₃0.05×0.3×
7-Cl0.2×0.8×
7-Me1.5×0.1×

Data aggregated from .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one and related benzoazepinones are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications CAS No. References
This compound -CF₃ at C7 C₁₁H₁₀F₃NO 241.20 High metabolic stability; drug intermediate 872624-58-3
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one -Cl at C7 C₁₀H₁₀ClNO 195.65 Intermediate for Tolvaptan synthesis 160129-45-3
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one -Br at C7 C₁₀H₁₀BrNO 240.10 Halogenated analog for cross-coupling reactions 3951-89-1
7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one -CH₃ at C7, -CF₃ at C8 C₁₂H₁₂F₃NO 243.23 Dual substituents for enhanced bioactivity 872624-58-3
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one -Cl at C7; nitrobenzoyl group C₁₈H₁₄ClN₂O₄ 367.77 Tolvaptan precursor; nitro group for reactivity 137982-91-3

Key Differences and Implications

Substituent Effects: Trifluoromethyl (-CF₃): Enhances electron-withdrawing effects, increasing resistance to oxidative metabolism compared to chloro (-Cl) or bromo (-Br) substituents . Nitrobenzoyl Group: Introduced in Tolvaptan intermediates to enable further functionalization (e.g., reduction to amines) .

Biological Activity :

  • The trifluoromethyl derivative’s higher lipophilicity (logP ~2.5 estimated) may improve blood-brain barrier penetration compared to chloro analogs (logP ~1.8) .
  • Dual substitution (e.g., methyl and trifluoromethyl) in 7-Methyl-8-CF₃ analogs can fine-tune receptor binding selectivity in kinase inhibitors .

Synthetic Utility :

  • 7-Chloro derivatives are pivotal in synthesizing Tolvaptan, a vasopressin receptor antagonist .
  • Bromo-substituted analogs serve as intermediates in Suzuki-Miyaura couplings for aryl-aryl bond formation .

Preparation Methods

One-Pot Multibond Forming Process Using Allylic Trichloroacetimidates

A notable recent method involves the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines via a one-pot multibond forming process starting from 2-iodoanilines, which can be adapted for trifluoromethyl-substituted derivatives.

Key steps include:

  • Preparation of allylic trichloroacetimidates bearing a 2-allylaminoaryl group.
  • Palladium-catalyzed coupling reactions.
  • Intramolecular cyclization to form the azepine ring.

This method offers rapid access to the azepine ring with high efficiency and functional group tolerance, potentially applicable to trifluoromethyl-substituted anilines to yield the target compound.

Reaction conditions example:

Reagent/Condition Details
Starting material 2-Iodoaniline derivative
Catalyst Pd(OAc)2, triphenylphosphine
Base Potassium carbonate
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 °C
Reaction time 2 hours

This approach allows the synthesis of methyl (2E)-3-(2′-aminophenyl)prop-2-enoate intermediates, which undergo subsequent cyclization to afford the benzazepine core.

Beckmann Rearrangement and Related Cyclizations

The Beckmann rearrangement of oxime precursors has been employed to construct the azepine ring system, including derivatives with electron-withdrawing groups like trifluoromethyl.

  • This method involves converting ketones to oximes, followed by acid-catalyzed rearrangement to lactams.
  • The lactam ring corresponds to the 1H-benzo[b]azepin-5-one structure.

Though specific examples for the trifluoromethyl derivative are limited, this classical approach is adaptable and has been cited as a viable route for benzazepinones.

Palladium-Catalyzed N-Arylation and Cyclization

Research on trifluoromethyl-substituted carbolines, which are structurally related to benzazepines, provides insight into palladium-catalyzed synthetic routes that can be extrapolated.

  • Pd(OAc)2 combined with ligands such as Xantphos or PCy3·HBF4 catalyzes N-arylation reactions.
  • Starting from 2-bromo-5-(trifluoromethyl)aniline and halogenated pyridines, cyclization yields trifluoromethyl-substituted heterocycles.
  • Typical conditions involve toluene or DMA as solvents, bases like NaOt-Bu or K2CO3, and heating to reflux or 130 °C for several hours.

These methods achieve moderate yields (11–51%) and provide well-characterized trifluoromethyl heterocycles, suggesting applicability to benzazepine synthesis.

Acid-Catalyzed Cyclization and Reduction for Tetrahydrobenzo[b]azepinones

A patent describes a multi-step synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, which can be adapted for trifluoromethyl-substituted analogs:

  • Formation of 4-(substituted anilino)-4-ketobutyric acid via reflux of aniline derivatives with succinic anhydride.
  • Cyclization using aluminum chloride at 55–70 °C for 4–6 hours.
  • Acid workup and extraction to isolate diketone intermediates.
  • Ketal formation with ethylene glycol and tosic acid.
  • Reduction with sodium borohydride and boron trifluoride etherate under nitrogen at low temperature.

This sequence efficiently constructs the azepinone ring with control over substitution patterns and ring saturation, adaptable to trifluoromethyl substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
One-pot multibond forming process 2-Iodoanilines, Pd(OAc)2, triphenylphosphine, K2CO3, DMF, 80 °C Efficient, one-pot, versatile Requires Pd catalyst, moderate temp Moderate
Beckmann rearrangement Oximes, acid catalyst Classical, well-established Multi-step, sensitive to substituents Variable
Pd-catalyzed N-arylation Pd(OAc)2, Xantphos or PCy3·HBF4, NaOt-Bu/K2CO3, toluene/DMA, reflux Applicable to trifluoromethyl groups Moderate yields, ligand sensitive 11–51
Acid-catalyzed cyclization + reduction AlCl3, succinic anhydride, tosic acid, NaBH4, BF3·THF, 55–70 °C High control over ring formation Multi-step, requires careful temp control Not specified

Research Findings and Notes

  • The one-pot multibond forming process offers a streamlined route to benzazepines with amino substituents, which can be modified to introduce trifluoromethyl groups by starting with appropriately substituted anilines.
  • Palladium-catalyzed N-arylation and subsequent cyclization are effective for trifluoromethyl heterocycles, with detailed characterization confirming structure and purity.
  • The multi-step acid-catalyzed cyclization and reduction sequence is industrially relevant and allows for scale-up, though it requires precise control of reaction conditions.
  • Yields and purity depend heavily on catalyst choice, reaction temperature, and substituent effects, especially with electron-withdrawing groups like trifluoromethyl.

Q & A

Q. Methodological Insight :

  • Optimizing Coupling Reactions : Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive trifluoromethyl reagents .
  • Temperature Control : Reactions at 20–110°C (depending on the step) improve selectivity. For example, PyBroP-mediated couplings in 1,4-dioxane at 110°C achieve >90% yields in arylations .

Advanced Research Question

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to improve metabolic stability .
  • Ring Expansion : Replace the dihydroazepinone ring with a tetrahydroisoquinoline scaffold to modulate receptor binding .

Q. Experimental Design :

  • Claisen–Schmidt Condensation : Modify the ketone moiety with trifluoromethyl benzaldehydes to generate analogs for anti-neuroinflammatory testing .
  • Pharmacophore Mapping : Use molecular docking to predict interactions with GABA receptors, guided by crystal structures of related benzodiazepines .

How can researchers optimize the stereochemical outcome of benzazepinone derivatives during synthesis?

Advanced Research Question

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in cyclization steps .
  • Catalytic Asymmetric Hydrogenation : Employ Pd/C or Ru-BINAP catalysts for reductions to control stereochemistry .

Data Contradiction Analysis :
In , racemization occurred during arylations at 110°C. Lowering the temperature to 80°C and using chiral ligands (e.g., BINAP) improved enantiomeric excess (ee) from 50% to 92% .

What analytical techniques are critical for characterizing trifluoromethyl-substituted benzazepinones?

Basic Research Question

  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., CF₃ position) and confirm hydrogen-bonding networks .
  • ¹⁹F NMR : Monitor reaction progress and quantify trifluoromethyl incorporation (δ -60 to -70 ppm) .

Case Study :
In , single-crystal X-ray analysis confirmed the planar geometry of the trifluoromethyl group, critical for anti-inflammatory activity .

How do solvent and reagent choices impact the stability of fluorinated intermediates?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, dioxane) stabilize intermediates by reducing hydrolysis. Avoid protic solvents (e.g., MeOH) for acid-sensitive steps .
  • Reagent Compatibility : Use mild reducing agents (e.g., NaBH₄) instead of LiAlH₄ to prevent over-reduction of ketones .

Methodological Insight :
In , replacing THF with 1,4-dioxane in PyBroP-mediated couplings reduced side-product formation by 15% .

What are the challenges in scaling up benzazepinone synthesis, and how can they be addressed?

Advanced Research Question

  • Exothermic Reactions : Trifluoromethylation steps are highly exothermic. Use jacketed reactors and controlled addition rates .
  • Purification : Scale-compatible techniques like centrifugal partition chromatography (CPC) improve yield vs. traditional column methods .

Q. Data Comparison :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield85%72%
Purity98%95%
Reference:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Reactant of Route 2
7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

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